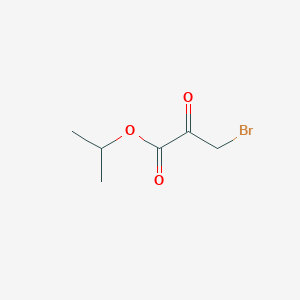

Isopropyl 3-bromo-2-oxopropanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2-bromo-6-isocyanopyridine is described as a convertible isocyanide for multicomponent chemistry, highlighting its stability and synthetic efficiency . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization of 2-alkynylbenzoic acids, which demonstrates the versatility of brominated compounds in further chemical transformations . Additionally, the synthesis of hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is discussed, which involves bromination at low temperatures to yield a highly electrophilic alkyne . These studies suggest that the synthesis of isopropyl 3-bromo-2-oxopropanoate would likely involve similar bromination strategies to introduce the bromo group into the molecule.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and the types of reactions they can undergo. The papers do not directly analyze the molecular structure of isopropyl 3-bromo-2-oxopropanoate, but they do provide insights into the structural aspects of similar brominated molecules. For example, the presence of a bromine atom can significantly affect the electronic properties of a molecule, making it more reactive in certain chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is well-documented in the provided papers. The 2-bromo-6-isocyanopyridine is used in the synthesis of the potent opioid carfentanil, showcasing its utility in complex organic syntheses . The 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo palladium-catalyzed cross-coupling reactions, indicating the potential for isopropyl 3-bromo-2-oxopropanoate to participate in similar reactions . The hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is shown to undergo [2+2] cycloaddition reactions with alkenes, which could be a reaction pathway relevant to isopropyl 3-bromo-2-oxopropanoate as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by the presence of the bromine atom and the ester group. While the papers do not provide specific data on isopropyl 3-bromo-2-oxopropanoate, they do describe properties of related compounds. For instance, the electrophilicity of the alkyne group in hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is significantly increased due to the bromine substituent . This suggests that isopropyl 3-bromo-2-oxopropanoate may also exhibit increased reactivity due to the bromine atom. Additionally, the synthesis of 2-isopropyl-2,3-dimethyl-butyric acid involves a Grignard reaction followed by Koch-Haaf carboxylation, indicating that the isopropyl group can be involved in carboxylation reactions .

Safety And Hazards

Propiedades

IUPAC Name |

propan-2-yl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTUZNKTKYBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604176 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-bromo-2-oxopropanoate | |

CAS RN |

56417-63-1 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1287605.png)

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)